(4-Bromophenyl)(ethyl)(4-methylphenyl)arsane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromophenyl)(ethyl)(4-methylphenyl)arsane is an organoarsenic compound with the molecular formula C15H14AsBr It is characterized by the presence of a bromophenyl group, an ethyl group, and a methylphenyl group attached to an arsenic atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)(ethyl)(4-methylphenyl)arsane typically involves the reaction of 4-bromophenylmagnesium bromide with ethyl(4-methylphenyl)arsine. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to reflux, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4-Bromophenyl)(ethyl)(4-methylphenyl)arsane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding arsenic oxide.
Reduction: Reduction reactions can convert the compound to its corresponding arsine.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and are carried out in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Arsenic oxide derivatives.
Reduction: Corresponding arsine compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Bromophenyl)(ethyl)(4-methylphenyl)arsane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Bromophenyl)(ethyl)(4-methylphenyl)arsane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, it may interact with cellular signaling pathways, affecting various biological processes.
Comparison with Similar Compounds
Similar Compounds
- (4-Chlorophenyl)(ethyl)(4-methylphenyl)arsane
- (4-Fluorophenyl)(ethyl)(4-methylphenyl)arsane
- (4-Iodophenyl)(ethyl)(4-methylphenyl)arsane
Uniqueness
(4-Bromophenyl)(ethyl)(4-methylphenyl)arsane is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific substitution reactions, making this compound valuable for targeted synthetic applications.
Properties
CAS No. |
23830-56-0 |
---|---|
Molecular Formula |
C15H16AsBr |
Molecular Weight |
351.11 g/mol |
IUPAC Name |
(4-bromophenyl)-ethyl-(4-methylphenyl)arsane |
InChI |
InChI=1S/C15H16AsBr/c1-3-16(13-6-4-12(2)5-7-13)14-8-10-15(17)11-9-14/h4-11H,3H2,1-2H3 |
InChI Key |
ZTUJFOGGHMZBMS-UHFFFAOYSA-N |
Canonical SMILES |
CC[As](C1=CC=C(C=C1)C)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.